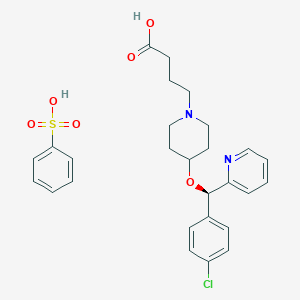
(R)-Bepotastine Besylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clozapine N-oxide (CNO) is a synthetic drug primarily used in biomedical research. It serves as a ligand to activate DREADD receptors (Designer Receptors Exclusively Activated by Designer Drugs). Initially considered biologically inert, CNO has since been found to undergo metabolic conversion in peripheral tissues, ultimately forming clozapine .
Vorbereitungsmethoden
Synthesewege:: Die Synthese von CNO umfasst mehrere Schritte. Ein häufiges Verfahren beginnt mit der Reaktion von Clozapin (der Stammverbindung) mit Wasserstoffperoxid (H₂O₂) in Gegenwart eines Katalysators. Dieser Prozess führt zur Bildung von CNO.
Reaktionsbedingungen::- Reaktanten: Clozapin, Wasserstoffperoxid
- Katalysator: Typischerweise ein Übergangsmetallkomplex (z. B. Mangansalz(III) )
- Lösungsmittel: Organische Lösungsmittel (z. B. Acetonitril , Dimethylsulfoxid )
- Temperatur: Raumtemperatur oder leicht erhöht
- Isolierung: Reinigung durch Säulenchromatographie oder Umkristallisation
Industrielle Produktion:: Obwohl CNO hauptsächlich für Forschungszwecke verwendet wird, ist seine industrielle Produktion aufgrund seiner spezialisierten Anwendungen begrenzt.
Analyse Chemischer Reaktionen
Durchgeführte Reaktionen:: CNO kann an verschiedenen chemischen Reaktionen teilnehmen, darunter:
Oxidation: Umwandlung von Clozapin in CNO durch Oxidation des Stickstoffatoms.
Reduktion: Umkehrung der Umwandlung von CNO in Clozapin.
Substitution: Wechselwirkungen mit anderen funktionellen Gruppen.
Oxidation: Wasserstoffperoxid (H₂O₂), Übergangsmetallkatalysatoren.
Reduktion: Reduktionsmittel (z. B. ).
Substitution: Verschiedene Nucleophile (z. B. , ).
Hauptprodukte:: Das Hauptprodukt des CNO-Stoffwechsels ist Clozapin, das dann seine pharmakologischen Wirkungen entfalten kann.
Wissenschaftliche Forschungsanwendungen
CNO findet Anwendungen in verschiedenen Bereichen:
Neurowissenschaften: Die Aktivierung von DREADD-Rezeptoren ermöglicht die präzise Kontrolle der neuronalen Aktivität in Tiermodellen.
Verhaltensstudien: Untersuchung neuronaler Schaltkreise und der Modulation des Verhaltens.
Stoffwechselforschung: Untersuchung von Stoffwechselwegen und deren Regulation.
Arzneimittelentwicklung: Testen potenzieller therapeutischer Ziele.
5. Wirkmechanismus
Die Wirkungen von CNO resultieren aus seiner Fähigkeit, DREADD-Rezeptoren zu aktivieren. Diese Rezeptoren sind gentechnisch veränderte GPCRs, die ausschließlich auf CNO reagieren. Die nachgeschalteten Signalwege beinhalten die Modulation der neuronalen Aktivität, die Freisetzung von Neurotransmittern und die Genexpression.
Wirkmechanismus
CNO’s effects stem from its ability to activate DREADD receptors. These receptors are engineered GPCRs that respond exclusively to CNO. The downstream signaling pathways involve modulation of neuronal activity, neurotransmitter release, and gene expression.
Vergleich Mit ähnlichen Verbindungen
CNO zeichnet sich durch seine einzigartigen Eigenschaften als DREADD-Ligand aus. Zu anderen ähnlichen Verbindungen gehören:
Clozapin: Die Stammverbindung, von der CNO abgeleitet ist.
Andere DREADD-Liganden: Beispiele sind und .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHXQPQKQPSBB-ZMBIFBSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














